Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

Catalog No.
S1503629
CAS No.
1498-89-1
M.F
C20H20N2O4
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1'...

CAS Number

1498-89-1

Product Name

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

IUPAC Name

8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3

InChI Key

IZDVWQPIYXTGIF-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C

Photochemical Applications

6-NO2-8-OMe-BIPS exhibits photochromic properties, meaning it can change color upon exposure to light [, ]. This characteristic makes it a potential candidate for the development of light-activated switches and sensors in various research fields. Additionally, the presence of a nitro group (NO2) in its structure enhances the overall quantum yield, which is a measure of the efficiency of light-induced processes. This potentially allows for efficient light-based applications.

Material Science Applications

The unique structure of 6-NO2-8-OMe-BIPS, combining aromatic and aliphatic groups, suggests potential applications in material science research. Its properties, such as photochromism and potential fluorescence, could be beneficial for developing new materials with controlled light-responsive functionalities [, ].

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- has the molecular formula C19H18N2O3 and a molecular weight of approximately 322.36 g/mol. The compound features a spiro structure that combines a benzopyran moiety with an indoline. This unique configuration contributes to its distinct chemical behavior and potential applications in various fields .

  • No information on specific safety hazards or toxicity is documented for this compound. However, similar molecules containing nitro groups can be explosive or can decompose releasing harmful gases []. Always handle unknown chemicals with appropriate safety precautions, consulting safety data sheets (SDS) of related compounds when available.
, particularly in photochemical processes. For instance, resonance Raman studies have indicated that it can form transient species under specific conditions, revealing its dynamic nature in solution . Additionally, the compound can undergo ring-opening reactions when exposed to different solvents, which alters its stability and reactivity .

Research indicates that spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, its nitro group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological investigations .

The synthesis of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Combining appropriate precursors under acidic or basic conditions.
  • Functional group modifications: Introducing the methoxy and nitro groups through electrophilic aromatic substitution or similar techniques.
    These methods allow for the precise control of the compound's structural features and purity.

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents.
  • Material Science: Its unique optical properties make it suitable for use in photonic devices.
  • Chemical Sensors: The compound's reactivity can be harnessed in sensor technology for detecting specific analytes.

Interaction studies of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- with various biomolecules have been conducted to understand its mechanism of action. These studies often focus on how the compound interacts with DNA and proteins, revealing insights into its potential as a drug candidate. The nitro group plays a crucial role in these interactions by facilitating binding through electrostatic or hydrogen bonding mechanisms.

Several compounds share structural similarities with spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-. These include:

Compound NameStructural FeaturesNotable Properties
Spiro[2H-1-benzopyran-2,2'-indoline]Similar spiro structureExhibits fluorescence
1',3',3'-Trimethylspiro[2H-benzopyran]Lacks nitro groupKnown for photochemical stability
6-Nitrospiro[2H-benzopyran]Contains nitro but different backbonePotential anti-inflammatory properties

These compounds highlight the uniqueness of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-, particularly due to the presence of both methoxy and nitro groups which enhance its biological activity and chemical reactivity compared to others.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1498-89-1

Dates

Modify: 2023-08-15

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